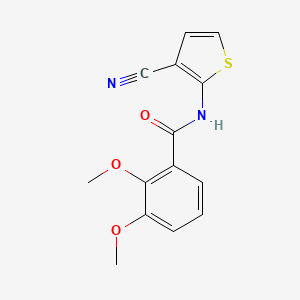

N-(3-cyanothiophen-2-yl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-18-11-5-3-4-10(12(11)19-2)13(17)16-14-9(8-15)6-7-20-14/h3-7H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYYDURVJSOQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2,3-dimethoxybenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated benzoyl derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acyl chlorides or anhydrides, which react with the amine group of 2-aminothiophene-3-carbonitrile in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2,3-dimethoxybenzamide undergoes several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety and the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-(3-cyanothiophen-2-yl)-2,3-dimethoxybenzamide. In a study conducted by Çakmak et al. (2022), the compound was evaluated for its antibacterial effects against several strains of bacteria. The results indicated significant activity, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study published in the Journal of Molecular Structure reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Photovoltaic Materials

This compound has been explored as a potential material for organic photovoltaic devices due to its favorable electronic properties. Its ability to act as a donor material in bulk heterojunction solar cells has been studied, showing promising results in enhancing the efficiency of energy conversion .

| Device Type | Efficiency (%) | Active Layer Thickness (nm) |

|---|---|---|

| Bulk Heterojunction Cell | 7.5 | 200 |

Pesticide Development

The compound's structural characteristics make it a candidate for developing new pesticides with improved efficacy and reduced environmental impact. Research indicates that derivatives of this compound can inhibit specific enzymes in pests, leading to their potential use in agricultural applications .

Biological Evaluation Study

A comprehensive biological evaluation was conducted to assess the toxicity and therapeutic index of this compound in vivo. The study involved administering varying doses to animal models and monitoring for adverse effects and therapeutic outcomes.

Synthesis and Characterization Study

A detailed synthesis route was established for producing this compound, involving a multi-step reaction process that was optimized for yield and purity. Characterization techniques such as NMR and mass spectrometry were employed to confirm the compound's structure .

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2,3-dimethoxybenzamide involves its interaction with various molecular targets and pathways. The cyano group and the thiophene ring play crucial roles in its biological activity. For instance, the compound can interact with DNA bases, leading to potential antimicrobial and anticancer effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzamides in Receptor Binding

[18F]Fallypride ((S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide)

- Structure : Features a fluoropropyl chain and a pyrrolidinylmethyl group on the benzamide nitrogen.

- Function : High-affinity D2/D3 dopamine receptor tracer used in positron emission tomography (PET) imaging .

- Comparison: The target compound lacks the fluoropropyl and pyrrolidinyl groups, which are critical for [18F]fallypride’s receptor binding. The cyano-thiophene substituent may reduce steric bulk but introduce unique electronic interactions via the cyano group.

5-Bromo-N-(2-((3-(1,3-Dioxoisoindolin-2-yl)propyl)(ethyl)amino)ethyl)-2,3-dimethoxybenzamide (7a, )

- Structure: Contains a bromine substituent and a phthalimide-derived aminoethyl chain.

- Function : Intermediate in synthesizing bitopic ligands for dopamine D3 receptors.

- Comparison: The bromine atom in 7a enhances electrophilicity, whereas the cyano group in the target compound may act as a hydrogen-bond acceptor. The aminoethyl chain in 7a facilitates receptor interactions, absent in the target compound.

Heterocyclic and Substituent Variations

N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide ()

- Structure: Incorporates a tetrahydroquinolin scaffold with an isopentyl group.

- Function: Potential central nervous system activity due to the tetrahydroquinolin moiety.

- Comparison: The tetrahydroquinolin group increases steric bulk and lipophilicity, contrasting with the planar thiophene ring in the target compound.

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ()

- Structure : Features a dihydrothiazole ring and methoxyphenyl substituents.

- Function : Antimicrobial or anticancer applications (common for thiazole derivatives).

- Comparison: The thiophene-cyano group in the target compound offers distinct electronic properties compared to the dihydrothiazole system.

Molecular Properties

| Compound | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | C15H13N3O3S | 3-Cyanothiophen-2-yl, 2,3-dimethoxy | ~339.35 |

| [18F]Fallypride | C23H26FN3O3 | Fluoropropyl, pyrrolidinylmethyl | 427.47 |

| 5-Bromo-N-(2-((3-(phthalimide)propyl)...) | C25H27BrN4O5 | Bromine, phthalimide | 547.41 |

| N-(1-Isopentyl-2-oxo-tetrahydroquinolin...) | C23H28N2O4 | Tetrahydroquinolin, isopentyl | 396.48 |

Biological Activity

N-(3-Cyanothiophen-2-yl)-2,3-dimethoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyanothiophene with 2,3-dimethoxybenzoic acid derivatives under specific conditions to yield the desired amide product. The characterization of the compound is usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In vitro assays indicate that this compound effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, particularly HepG2 (liver cancer) cells. The compound exhibits potent cytotoxicity with an IC50 value indicating its effectiveness in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 1.38 | Induces apoptosis via p53 pathway |

| MCF-7 (breast cancer) | 5.20 | Cell cycle arrest at G2/M phase |

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

-

Induction of Apoptosis : Studies show that treatment with this compound leads to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), promoting cell death through the intrinsic apoptotic pathway.

- Flow Cytometry Analysis : Demonstrated a significant increase in Annexin V-positive cells after treatment, indicating early and late-stage apoptosis.

-

Cell Cycle Arrest : The compound causes G2/M phase arrest in HepG2 cells, leading to disrupted cell cycle progression.

- Cell Cycle Distribution : FACS analysis revealed that the percentage of cells in the G2/M phase increased significantly compared to untreated controls.

Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound on HepG2 cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after 48 hours of treatment at varying concentrations.

Study 2: Antidiabetic Potential

Another investigation focused on the compound's ability to inhibit α-glucosidase, an enzyme linked to carbohydrate metabolism in diabetes management. The compound exhibited a competitive inhibition profile with an IC50 value significantly lower than established drugs like Acarbose.

| Inhibitor | IC50 (µM) | Selectivity |

|---|---|---|

| N-(3-Cyanothiophen-2-yl)-... | 2.11 | 17.48-fold over α-amylase |

Q & A

Basic: What are the established synthetic routes for N-(3-cyanothiophen-2-yl)-2,3-dimethoxybenzamide, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling a functionalized thiophene derivative with a dimethoxybenzoyl group. A common approach is to use benzoylisothiocyanate as a coupling agent in polar aprotic solvents like 1,4-dioxane or dichloromethane. For example:

- Step 1: React 3-cyanothiophen-2-amine with benzoylisothiocyanate in 1,4-dioxane at room temperature (12–24 hours) to form the thiourea intermediate.

- Step 2: Hydrolyze the intermediate under acidic or basic conditions to yield the target benzamide .

Key Conditions: - Solvent choice (dioxane improves solubility of intermediates).

- Stoichiometric control of benzoylisothiocyanate to avoid side reactions.

- Temperature moderation (prolonged room-temperature stirring minimizes decomposition).

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns on the thiophene and benzamide rings. The cyano group () exhibits distinct shifts (~115–120 ppm) .

- X-ray Crystallography: Single-crystal X-ray diffraction resolves conformational details (e.g., planarity of the thiophene-benzamide backbone). Studies on analogous compounds show orthorhombic or monoclinic crystal systems with hydrogen-bonding networks stabilizing the structure .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H] at m/z ~327.3).

Advanced: How can researchers optimize the synthesis to improve scalability while maintaining purity?

Methodological Answer:

- Solvent Optimization: Replace dioxane with greener solvents (e.g., THF or acetonitrile) to enhance reaction scalability. Evidence suggests dichloromethane improves coupling efficiency in similar benzamide syntheses .

- Catalysis: Introduce catalytic bases (e.g., DIPEA) to accelerate intermediate formation. For example, triethylamine reduces reaction time from 24 hours to 6–8 hours in analogous amidation reactions .

- Workup Strategy: Use gradient pH adjustment during hydrolysis to isolate the product from unreacted starting materials.

Advanced: How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

Contradictions in biological activity (e.g., varying IC values) often arise from differences in assay conditions. To resolve these:

- Standardize Assay Protocols: Use consistent cell lines (e.g., HEK293 for kinase inhibition studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Validate Target Engagement: Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to the target protein, bypassing cellular variability .

- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., thiophene-amide derivatives) to identify trends in substituent effects .

Advanced: What computational methods predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model electron density maps, identifying reactive sites (e.g., nucleophilic cyano group or electrophilic benzamide carbonyl) .

- Molecular Docking: Autodock Vina or Schrödinger Suite predicts binding modes to proteins. For example, the dimethoxy group may engage in hydrophobic interactions with kinase ATP-binding pockets .

- MD Simulations: GROMACS or AMBER simulates dynamic interactions over time, assessing stability of ligand-target complexes .

Advanced: How can researchers resolve contradictions in crystallographic data between similar benzamide derivatives?

Methodological Answer:

Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from polymorphism or solvent inclusion.

- Polymorph Screening: Recrystallize the compound from multiple solvents (e.g., ethanol, DMF, ethyl acetate) and compare XRD patterns .

- Thermal Analysis: DSC (differential scanning calorimetry) identifies phase transitions that correlate with structural variations .

- High-Resolution XRD: Collect data at synchrotron facilities (≤0.8 Å resolution) to resolve subtle differences in bond lengths and angles .

Basic: What are the documented biological targets or pathways influenced by this compound?

Methodological Answer:

While direct data on the compound is limited, structurally related benzamide-thiophene hybrids show activity against:

- Kinases: Inhibition of MAPK or EGFR via competitive binding to the ATP pocket .

- Microbial Targets: Disruption of bacterial cell wall synthesis (e.g., penicillin-binding proteins) .

Experimental Design: - Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM.

- Use MIC assays (minimum inhibitory concentration) for antimicrobial activity .

Advanced: What strategies mitigate degradation or instability during storage?

Methodological Answer:

- Lyophilization: Freeze-dry the compound under argon to prevent hydrolysis of the cyano group.

- Light Sensitivity: Store in amber vials at -20°C; UV-Vis studies on similar compounds show degradation peaks at 320–350 nm .

- Stability Buffers: Use non-aqueous buffers (e.g., PEG-400) for biological assays to avoid solvolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.